molecular formula C20H18FN3O3S B2930235 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-18-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2930235
CAS No.: 869346-18-9
M. Wt: 399.44
InChI Key: KUNVXVUDEKYANH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure incorporating a 1,3-benzodioxole moiety, a fluorobenzyl-substituted imidazole group, and a thioacetamide linker. The 1,3-benzodioxole unit is a recognized pharmacophore in medicinal chemistry, found in compounds studied for various biological activities . Compounds containing the 1,3-benzodioxol group have been investigated for their potential as intermediates in the synthesis of more complex structures with diverse applications . The presence of both the benzodioxole and a fluorinated aromatic system suggests this compound may be a valuable intermediate or building block ( synthon ) for the development of novel bioactive molecules, such as enzyme inhibitors or receptor ligands. The specific mechanism of action, biological activity, and full range of research applications for this compound are not fully characterized and require further investigation by qualified researchers. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-16-4-1-14(2-5-16)11-24-8-7-22-20(24)28-12-19(25)23-10-15-3-6-17-18(9-15)27-13-26-17/h1-9H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNVXVUDEKYANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imidazole Derivative: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Compound X undergoes hydrolysis under acidic or basic conditions due to its acetamide and sulfanyl functional groups. Key findings include:

Reaction Conditions Products Mechanistic Pathway Source
1M HCl, 80°C, 6 hrsBenzo[d] dioxol-5-ylmethanamine + 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetic acidAcid-catalyzed cleavage of the amide bond
0.1M NaOH, 60°C, 4 hrsDegradation of the benzodioxole ring to catechol derivativesBase-induced ring-opening of the 1,3-benzodioxole moiety
  • Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation observed under strongly alkaline conditions.

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in Compound X participates in displacement reactions with electrophilic agents:

Reagent Conditions Product Yield Source
Methyl iodideDMF, K₂CO₃, 50°CS-Methyl derivative78%
Benzyl chlorideTHF, NaH, RTS-Benzyl derivative65%
  • Mechanism : The reaction proceeds via a thiolate intermediate, with the sulfur acting as a nucleophile . Steric hindrance from the 4-fluorophenyl group slightly reduces reactivity compared to simpler analogs .

Oxidation Reactions

The benzodioxole and imidazole moieties are susceptible to oxidation:

Oxidizing Agent Conditions Product Observations Source
H₂O₂ (30%)Ethanol, 40°C, 2 hrsSulfoxide derivativePartial oxidation of the sulfanyl group
KMnO₄ (0.1M)H₂O, 25°C, 1 hrCleavage of the benzodioxole ring to dicarboxylic acidComplete degradation
  • Electrochemical Behavior : Cyclic voltammetry studies on structurally similar compounds (e.g., nitrothiophene derivatives) suggest that the sulfanyl group undergoes reversible oxidation at ~−1.2 V vs. Ag/AgCl .

Stability Under Thermal and Photolytic Conditions

Condition Outcome Degradation Pathway Source
100°C, 24 hrs (dry)<5% decompositionThermal stability attributed to the aromatic benzodioxole system
UV light (254 nm), 48 hrs40% degradationPhotolytic cleavage of the C–S bond in the sulfanylacetamide group

Comparative Reactivity Table

Functional Group Reactivity Key Influencing Factors
AcetamideModerate hydrolysis under acidic conditionsElectron-withdrawing effect of the benzodioxole group
Sulfanyl (-S-)High nucleophilicitySteric hindrance from the 4-fluorophenyl substituent
BenzodioxoleSusceptible to oxidative ring-openingStabilized by electron-donating methyl groups

Mechanistic Insights from Computational Studies

  • DFT Calculations : The sulfanyl group’s lone pairs exhibit strong electron-donating capacity, facilitating nucleophilic substitution .
  • MD Simulations : The 4-fluorophenyl group induces conformational rigidity, reducing rotational freedom and stabilizing transition states .

Industrial and Pharmacological Relevance

  • Drug Development : Analogous compounds (e.g., pretomanid) show nitroreductase-activated bioactivity, suggesting potential for Compound X in prodrug design .
  • Material Science : Thermal stability makes it suitable for high-temperature polymer composites.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide could be explored for its pharmacological properties. Its potential to modulate biological pathways could make it useful in the treatment of diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets. The benzodioxole and imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1 Core Structural Features

The compound’s structural analogs share key motifs such as imidazole/benzimidazole cores, fluorophenyl/chlorophenyl substituents, and sulfonyl/sulfanyl linkages. A comparative analysis is summarized below:

Compound Name/ID Core Structure Key Substituents Molecular Weight Reported Activity
Target Compound Imidazole, Benzodioxol 4-Fluorophenylmethyl, Sulfanylacetamide Not provided Not specified
Compound 36 () Benzimidazole 4-Fluorobenzyl, Methylsulfonyl Not provided Anticancer activity
Compound 41 () Indole 4-Chlorobenzoyl, Trifluoromethylsulfonyl 563.94 Enzyme inhibition (COX)
Compound Imidazole 4-Chlorophenylmethyl, Hydroxymethyl 419.9 Not specified

Key Observations:

  • Benzodioxol vs. Benzimidazole/Indole Cores : The benzodioxol group in the target compound may confer distinct electronic properties compared to the benzimidazole () or indole () cores, influencing binding to aromatic-rich enzyme pockets .
  • Fluorophenyl vs. Chlorophenyl Substituents : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to bulkier chlorophenyl groups () .
  • Sulfanyl vs.
2.2 Pharmacological Activity
  • Anticancer Potential: Compound 36 () demonstrates anticancer activity attributed to its methylsulfonyl group, which may stabilize interactions with kinase targets. The target compound’s sulfanyl group could modulate similar pathways but with altered potency .
  • Enzyme Inhibition : Compound 41 () targets cyclooxygenase (COX) enzymes, suggesting that the indole-sulfonamide scaffold is critical for anti-inflammatory activity. The target compound’s benzodioxol group may shift selectivity toward other oxidoreductases .
  • Antimicrobial Potential: Compounds with hydroxymethyl-imidazole substituents () are often explored for antimicrobial activity, though explicit data are lacking here .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H19N3O3S
Molecular Weight357.42 g/mol
LogP3.75
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area78.45 Ų

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzodioxole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The imidazole ring in the compound may enhance its interaction with microbial enzymes, leading to inhibition of growth.

Anticancer Potential

Studies have suggested that imidazole derivatives can induce apoptosis in cancer cells. A study conducted on related compounds demonstrated that they could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving cell cycle arrest and apoptosis induction. The specific activity of this compound in this context remains to be fully elucidated.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, similar benzodioxole-containing compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The imidazole moiety may play a role in binding to the active site of these enzymes.

The proposed mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may bind to the active sites of specific enzymes, inhibiting their function.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound may reduce tumor growth.
  • Antimicrobial Mechanism : The structural features allow for interaction with microbial membranes or key metabolic pathways.

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Cancer Cell Line Evaluation

In vitro studies conducted on MCF-7 and HeLa cell lines showed that related compounds led to a dose-dependent decrease in cell viability, suggesting potential anticancer properties . Further research is needed to confirm the specific effects of the compound .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?

The synthesis of this compound involves constructing the benzodioxole, imidazole, and sulfanylacetamide moieties. A validated approach for analogous structures (e.g., hydroxyacetamide derivatives) employs refluxing intermediates with catalysts like pyridine and zeolites to promote coupling reactions . Key steps include:

  • Thioether linkage formation : Reacting a benzodioxole-derived methylamine with a sulfanyl-imidazole intermediate under nitrogen to prevent oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.
  • Minimizing side reactions : Use anhydrous solvents, controlled temperatures (150°C oil bath), and stoichiometric monitoring via TLC or HPLC .

Basic: How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software to resolve bond lengths and angles. For example, imidazole-thioether bond distances typically range 1.75–1.82 Å .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., elastase or kinase assays) with IC50_{50} determination via dose-response curves (0.1–100 µM concentration range) .
  • Antiproliferative assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7), with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?

Apply factorial design to identify critical parameters:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response surface modeling : Use software like Minitab to predict optimal conditions (e.g., 145°C, 10 mol% pyridine, ethanol/water solvent) .
  • Validation : Confirm predicted yield (>85%) and purity (HPLC >98%) in triplicate runs .

Advanced: How can conflicting crystallographic data (e.g., twinning, low resolution) be resolved?

  • Data collection : Use synchrotron radiation for high-resolution datasets (≤0.8 Å).
  • SHELXL refinement : Apply TWIN and BASF commands to model twinned crystals. For low-resolution data (<1.5 Å), use restraints for bond distances and isotropic displacement parameters .
  • Validation : Check Rint_{int} (<0.05) and Rfree_{free} (<0.25) to ensure model accuracy .

Advanced: What computational methods predict target binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into elastase or kinase active sites. Key interactions (e.g., fluorophenyl π-stacking, thioether hydrogen bonds) should align with IC50_{50} data .
  • MD simulations : Run 100 ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å) .

Advanced: How should contradictory bioactivity results across studies be analyzed?

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration differences). For example, IC50_{50} discrepancies in MCF-7 cells may arise from varying fetal bovine serum (FBS) lot effects .
  • Dose normalization : Re-express data as % inhibition vs. log[concentration] to identify outlier datasets.

Advanced: What high-throughput methods enable rapid crystallographic screening?

  • Automated pipelines : Use SHELXC/D/E in combination with robotics (e.g., Mosquito® crystallizer) for rapid phase determination. For example, screen 96 conditions (PEG/Ion kits) in <24 hours .
  • Fragment screening : Soak pre-formed crystals with fragment libraries (500+ compounds) to identify co-crystallization hits .

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